8-Fluoro-5-methyl-3,4-dihydroquinazolin-4-one
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Overview
Description
8-Fluoro-5-methyl-3,4-dihydroquinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a fluorine atom at the 8th position and a methyl group at the 5th position on the quinazolinone ring. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-5-methyl-3,4-dihydroquinazolin-4-one typically involves the cyclization of appropriate precursors. One common method is the condensation of 2-aminobenzamide with an aldehyde or ketone in the presence of a catalyst. For instance, the reaction of 2-aminobenzamide with 5-fluoro-2-methylbenzaldehyde under reflux conditions in ethanol can yield the desired product . Various catalysts, such as Lewis acids, can be employed to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product can be achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
8-Fluoro-5-methyl-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with higher oxidation states, while reduction can produce dihydroquinazolinone derivatives.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: It has shown potential as an enzyme inhibitor and can be used in biochemical studies to understand enzyme mechanisms.
Industry: The compound can be used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 8-Fluoro-5-methyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to the desired therapeutic effect. The exact molecular pathways involved depend on the specific application and target enzyme.
Comparison with Similar Compounds
Similar Compounds
7-Fluoro-6-methyl-3,4-dihydroquinazolin-4-one: Similar in structure but with the fluorine and methyl groups at different positions.
5-Fluoro-2-methylquinazolin-4-one: Lacks the dihydro component but shares the fluorine and methyl substitutions.
Uniqueness
8-Fluoro-5-methyl-3,4-dihydroquinazolin-4-one is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both fluorine and methyl groups can enhance its stability and interaction with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C9H7FN2O |
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Molecular Weight |
178.16 g/mol |
IUPAC Name |
8-fluoro-5-methyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C9H7FN2O/c1-5-2-3-6(10)8-7(5)9(13)12-4-11-8/h2-4H,1H3,(H,11,12,13) |
InChI Key |
ARMZVSDVFWONFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)F)N=CNC2=O |
Origin of Product |
United States |
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